molecular formula C7H8 B092763 2,5-Norbornadiene CAS No. 121-46-0

2,5-Norbornadiene

Cat. No.: B092763
CAS No.: 121-46-0
M. Wt: 92.14 g/mol
InChI Key: SJYNFBVQFBRSIB-UHFFFAOYSA-N
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Description

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes.

Scientific Research Applications

  • Nanopatterning on Silicon Surfaces : Abeln et al. (1997) demonstrated that 2,5-Norbornadiene chemisorbs selectively at room temperature onto clean Si(100)-2×1 surfaces. This process, combined with scanning tunneling microscope nanolithography, enables the formation of nanometer-sized regions with a norbornadiene adlayer, useful for creating spatially resolved templates for chemical reactions [Abeln, G. et al. (1997)].

  • Chiral Ligands in Catalysis : Hayashi et al. (2003) developed a C2-symmetric norbornadiene derivative as a chiral ligand for rhodium-catalyzed asymmetric addition reactions. This innovation achieved high yields and enantioselectivity in the addition of organoboron and -tin reagents to alpha, beta-unsaturated ketones [Hayashi, T. et al. (2003)].

  • Broad Range of Applications : Gomes et al. (2022) reviewed the synthesis and applications of Norbornadiene since its first synthesis in 1950. It's used in various chemistry fields, including as a precursor for Aldrin (an insecticide), in solar energy cells, rocket fuel, homogeneous catalysis, and agrochemicals. The review also discusses its computational chemistry applications [Gomes, A. et al. (2022)].

  • Chemical Functionalization in Flow Reactors : Kim et al. (2018) explored the anionic species generation and bromination of this compound in a flow reactor, followed by a lithiation process to create various functional groups. This study indicates the potential for efficient chemical synthesis in flow systems [Kim, H. et al. (2018)].

  • Polymerization Applications : Kumazawa et al. (2012) characterized the polymerization catalyst [(this compound)Rh{C(Ph)═CPh2}(PPh3)] for poly(phenylacetylenes) synthesis. This study highlights the application in creating polymers with specific end structures, revealing its potential in polymer chemistry [Kumazawa, S. et al. (2012)].

  • Inhibitory Effect on Fungal Spore Germination : KepczynAska (1989) found that this compound, a competitive inhibitor of ethylene, effectively inhibited the germination of Botrytis cinerea spores, suggesting its potential use in controlling fungal growth [KepczynAska, E. (1989)].

  • Cationic Polymerization : Kennedy and Hinlicky (1965) investigated the cationic polymerization of norbornadiene, revealing its ability to form soluble and crosslinked products under various conditions, adding to its utility in polymer science [Kennedy, J. et al. (1965)].

  • Thermochemistry Studies : Castaño et al. (1999) conducted high-order computational studies on this compound to determine its gas-phase standard enthalpies of formation, aiding in the understanding of its thermochemical properties [Castaño, O. et al. (1999)].

  • Catalytic Dimerization : Mitsudo et al. (1999) described the catalytic dimerization of this compound to form new compounds using Ruthenium complexes, illustrating its role in creating novel chemical structures [Mitsudo, T. et al. (1999)].

  • Copolymerization with Ethylene : Radhakrishnan and Sivaram (1999) studied the copolymerization of ethylene with this compound, demonstrating its potential in creating diverse polymers with specific properties [Radhakrishnan, K. et al. (1999)].

  • Hydrogenation Mechanisms : Esteruelas et al. (2000) investigated the hydrogenation of this compound catalyzed by rhodium complexes, providing insights into reaction mechanisms and catalyst behavior [Esteruelas, M. A. et al. (2000)].

  • Ring-Opening Metathesis Polymerization : Bazan et al. (1990) demonstrated the living ring-opening metathesis polymerization of difunctionalized norbornadienes, expanding the scope of polymer chemistry involving norbornadiene derivatives [Bazan, G. et al. (1990)].

Mechanism of Action

Target of Action

2,5-Norbornadiene, also known as Bicyclo[2.2.1]hepta-2,5-diene, primarily targets the ethylene action in plants . Ethylene is a plant hormone that regulates growth and development, including processes such as fruit ripening and leaf senescence .

Mode of Action

This compound acts as a competitive inhibitor of ethylene action . When applied to ethylene-treated sections, it results in a parallel shift in dose-response curves to higher ethylene concentrations . This indicates that this compound competes with ethylene for the same binding site, reducing the hormone’s effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ethylene biosynthesis pathway . This pathway is crucial for various plant processes, including fruit ripening, leaf senescence, and response to environmental stress . By inhibiting ethylene action, this compound can alter these processes .

Pharmacokinetics

Given its volatile nature and low molecular weight (9214 g/mol) , it is likely to have good bioavailability and rapid systemic distribution in plants.

Result of Action

The inhibition of ethylene action by this compound can lead to significant changes in plant physiology. For instance, it can delay processes like fruit ripening and leaf senescence, which are typically accelerated by ethylene . It can also inhibit the activities of enzymes like polyphenol oxidase, peroxidase, and phenylalanine ammonia lyase .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility might increase with temperature, potentially affecting its efficacy and stability . Furthermore, its competitive inhibition of ethylene action suggests that its effectiveness could be influenced by the concentration of ethylene in the environment .

Safety and Hazards

Contact with 2,5-Norbornadiene may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption . When heated, it will polymerize and at decomposition emits acrid smoke and irritating fumes .

Biochemical Analysis

Biochemical Properties

It has been found to act as a competitive inhibitor of ethylene action . Ethylene is a plant hormone that regulates growth and development. Inhibition of ethylene action by 2,5-Norbornadiene can affect various biochemical reactions involving enzymes and proteins that interact with ethylene .

Cellular Effects

In plant cells, this compound has been observed to inhibit the ripening process in tomato fruits by blocking ethylene action . This inhibition affects the loss of chlorophyll and accumulation of lycopene in the pericarp tissue of tomato fruits . It also inhibits the increase in polygalacturonase activity, which usually occurs after the onset of a massive increase in ethylene production during the ripening period .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ethylene. It acts as a competitive inhibitor of ethylene action, blocking the autocatalytic signal associated with ethylene action that stimulates enzyme activities . This inhibition results in a decrease in ethylene production and a reduction in ACC synthase activity .

Temporal Effects in Laboratory Settings

It has been used in flow chemistry for the fast and efficient synthesis of large quantities of norbornadienes . This suggests that this compound is stable under the conditions used in these experiments.

Metabolic Pathways

It has been suggested that this compound may be involved in the ethylene biosynthesis pathway in plants, as it can inhibit the action of ethylene .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene
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InChI

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2
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InChI Key

SJYNFBVQFBRSIB-UHFFFAOYSA-N
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Canonical SMILES

C1C2C=CC1C=C2
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Molecular Formula

C7H8
Record name 2,5-NORBORNADIENE, STABILIZED
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Related CAS

27859-77-4
Record name Bicyclo[2.2.1]hepta-2,5-diene, homopolymer
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DSSTOX Substance ID

DTXSID1059523
Record name 2,5-Norbornadiene
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Molecular Weight

92.14 g/mol
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Physical Description

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO]
Record name 2,5-NORBORNADIENE, STABILIZED
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Record name Bicyclo[2.2.1]hepta-2,5-diene
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Flash Point

-6 °F (NFPA, 2010)
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Vapor Pressure

25.5 [mmHg]
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CAS No.

121-46-0, 16422-76-7
Record name 2,5-NORBORNADIENE, STABILIZED
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Record name Bicyclo[2.2.1]hepta-2,5-diene, dimer
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

A: 2,5-Norbornadiene (NBD) acts as a competitive inhibitor of ethylene action in various plant systems. [, , , ] While its exact binding site remains unclear, it competes with ethylene for binding to the ethylene receptor. [, ] This interaction blocks ethylene signaling, resulting in the suppression of various ethylene-mediated processes. For example, NBD inhibits wound-induced ethylene production and delays germination in plants. [, ] In deepwater rice, NBD prevents ethylene-induced internodal elongation, leaf growth inhibition, and adventitious root formation. []

A:

    A: NBD is a colorless liquid at room temperature. [] It is soluble in most organic solvents. [] Specific information regarding its compatibility with other materials and its stability under various conditions (e.g., temperature, light) requires further investigation.

    A: NBD is frequently used as a labile ligand in transition metal catalysts. [, , , ]

    • Reaction Mechanism: NBD readily dissociates from the metal center, creating a vacant site for substrate coordination and facilitating catalytic activity. [, , , ]
    • Selectivity: The selectivity of NBD-containing catalysts depends on the metal, other ligands, and reaction conditions. For example, [PdCl2(PCy3)2]/HCO2Na with NBD exhibits 5-exo-selectivity in the reductive Mizoroki–Heck reaction with aryl chlorides. []
    • Applications: NBD-containing catalysts are employed in various reactions, including dimerization of NBD itself, [, ] polymerization of acetylenes, [, , , , ] and hydrogenation reactions. []

    A: NBD has been a subject of interest in both organic and organometallic chemistry. Its strained structure and ability to act as a labile ligand have led to its application in various catalytic reactions. Early research focused on its synthesis and reactivity. [] Later, its role as a competitive inhibitor of ethylene action in plants emerged as a significant area of study. [, , , ]

    A: NBD's application extends beyond plant science, with potential for use in materials science. [] For instance, NBD-containing polymers exhibit photoresponsive properties, allowing for the creation of materials with light-switchable characteristics. [, , , , ] Further interdisciplinary collaborations could reveal novel applications for NBD and its derivatives.

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